molecular formula C32H32N2O2 B14220857 3-Quinolineethanol, alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-

3-Quinolineethanol, alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-

Cat. No.: B14220857
M. Wt: 476.6 g/mol
InChI Key: NKAVROHGKCODSQ-AUPVMFHISA-N
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Description

3-Quinolineethanol, alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel- is a complex organic compound with a unique structure that includes a quinoline ring, a naphthalene ring, and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolineethanol, alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel- involves multiple steps, including the formation of the quinoline ring and the subsequent attachment of the naphthalene and phenyl groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Quinolineethanol, alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The reaction conditions often require controlled temperatures, pressures, and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce quinoline derivatives, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

3-Quinolineethanol, alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its antimicrobial properties.

    Medicine: Investigated for its potential use in the treatment of tuberculosis and other infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-Quinolineethanol, alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel- involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the function of certain enzymes or proteins, thereby disrupting the normal biological processes of the target organism. This inhibition can lead to the death of the organism or the prevention of its growth and reproduction .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C32H32N2O2

Molecular Weight

476.6 g/mol

IUPAC Name

(2R)-4-(dimethylamino)-1-(2-methoxyquinolin-3-yl)-2-naphthalen-1-yl-1-phenylbutan-2-ol

InChI

InChI=1S/C32H32N2O2/c1-34(2)21-20-32(35,28-18-11-16-23-12-7-9-17-26(23)28)30(24-13-5-4-6-14-24)27-22-25-15-8-10-19-29(25)33-31(27)36-3/h4-19,22,30,35H,20-21H2,1-3H3/t30?,32-/m0/s1

InChI Key

NKAVROHGKCODSQ-AUPVMFHISA-N

Isomeric SMILES

CN(C)CC[C@](C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=CC5=CC=CC=C5N=C4OC)O

Canonical SMILES

CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=CC5=CC=CC=C5N=C4OC)O

Origin of Product

United States

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